molecular formula C13H21N3O B1386104 2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide CAS No. 1021244-38-1

2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide

Cat. No.: B1386104
CAS No.: 1021244-38-1
M. Wt: 235.33 g/mol
InChI Key: JQCYZWHECJNINH-UHFFFAOYSA-N
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Description

2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . Its CAS registry number is 1021244-38-1 . This product is supplied with a high purity level of 95% and should be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . Compounds within the broader class of N'-hydroxybenzimidamides, such as this one, are recognized in scientific research for their potential as inhibitors of various peptidases . Peptidase inhibitors are crucial tools in biochemical research for studying enzyme function and signaling pathways, and they can serve as key scaffolds in the development of therapeutic agents for a range of diseases . The structural features of this molecule, including the N'-hydroxyamidine group, are often associated with this type of bioactivity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(dipropylamino)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h5-8,17H,3-4,9-10H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYZWHECJNINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dipropylamino)-N’-hydroxybenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of dipropylamine with a suitable benzenecarboximidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dipropylamino)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide exhibit pronounced antimicrobial and bactericidal properties. These characteristics make them valuable in the food industry and medicine for preventing microbial infections .

Pharmacological Potential

The compound has been explored for its potential in treating various medical conditions due to its ability to modulate neurotransmitter systems. Specifically, it may serve as a modulator of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Insecticide and Fungicide Development

Aminomethylated phenols, a class of compounds related to this compound, have been utilized in the formulation of highly active insecticides and fungicides. This application is particularly relevant in agricultural settings where pest control is critical .

Material Science

The antioxidant properties of this compound allow it to be used as an additive in lubricants and motor oils, enhancing their stability and performance. Additionally, it can act as a corrosion inhibitor for various metals, which is essential in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on aminomethylated phenols demonstrated their effectiveness against a range of bacterial strains. The results indicated that these compounds could significantly reduce bacterial load in food products, highlighting their potential use as preservatives .

Case Study 2: Neuropharmacology

In experimental models of Alzheimer's disease, compounds structurally related to this compound showed promise in improving cognitive function by enhancing cholinergic signaling. These findings suggest that further development could lead to new treatments for cognitive impairments associated with neurodegenerative disorders .

Data Table: Comparison of Applications

Application AreaDescriptionRelevant Findings
AntimicrobialUsed as a preservative in food productsSignificant reduction in bacterial load
NeuropharmacologyModulates nicotinic receptors for cognitive enhancementImproved cognitive function in models
Agricultural ChemistryFormulation of insecticides and fungicidesHigh efficacy against pests
Material ScienceAdditive for lubricants and corrosion inhibitorsEnhanced stability and performance

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929)

  • Structure : A generic disubstituted variant of the target compound, with unspecified substituents.
  • Key Difference: The target compound’s dipropylamino group may confer higher lipophilicity compared to other substituents, influencing bioavailability and metabolic stability.

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

  • Structure: Substituted with diethylamino (-N(C2H5)2) instead of dipropylamino.
  • Commercial Availability : Widely supplied by multiple manufacturers, indicating established synthetic protocols and applications .
  • Key Difference: Shorter alkyl chains reduce lipophilicity (logP ~1.5 vs.

4-Hydroxy-2-(dipropylamino)indan

  • Structure: Features an indan core with a dipropylamino group and a hydroxyl substituent.
  • Activity : Demonstrates potent dopamine-receptor stimulating activity in rats and dogs, with biochemical and behavioral effects correlated to structural features .
  • Key Difference : The indan scaffold enhances rigidity compared to the benzene ring in the target compound, likely improving receptor binding specificity.

Dopaminergic Activity

  • 4-Hydroxy-2-(dipropylamino)indan: Exhibits central dopamine-receptor stimulation, validated in emesis tests in dogs and behavioral assays in rats .

Antioxidant Potential

  • Hydroxamic Acid Analogs (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) : Demonstrated radical scavenging (DPPH assay) and lipid peroxidation inhibition (β-carotene test) .
  • Target Compound: The hydroxyimino group may confer similar antioxidant properties, but experimental validation is required.

Regulatory Considerations

  • The target compound’s structural similarity to PMN P–02–929 implies compliance with EPA reporting requirements for manufacturing or processing .

Biological Activity

2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide is an organic compound notable for its complex structure, which features a dipropylamino group and a hydroxybenzenecarboximidamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of dipropylamine with a suitable benzenecarboximidamide precursor. The synthesis is often performed under controlled conditions to enhance yield and purity, employing methods such as recrystallization and chromatography for purification .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various physiological effects. Research suggests that it may exhibit properties relevant to drug development, particularly in the context of cancer therapy and enzyme inhibition .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound can inhibit the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. In vitro assays demonstrated that related compounds enhanced the accumulation of chemotherapeutic agents like doxorubicin in P-gp-overexpressing cell lines, suggesting a potential role in overcoming drug resistance .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it may interact with specific enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of co-administered drugs. This property is particularly relevant in the context of personalized medicine, where modulation of drug metabolism can lead to improved therapeutic outcomes .

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Case Study on Drug Resistance : A study investigated the effects of a related compound on P-gp activity in human cervical carcinoma cells. Results indicated that the compound significantly increased intracellular concentrations of doxorubicin by inhibiting P-gp-mediated efflux, demonstrating its potential as an adjuvant therapy in cancer treatment .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound showed promise in reducing tumor growth when used alongside standard chemotherapy agents. These findings support further investigation into their clinical applications .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits P-glycoprotein; enhances doxorubicin uptake
Enzyme InhibitionModulates enzyme activity affecting drug metabolism
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide?

Methodological Answer:
Optimization can be achieved via stepwise alkylation of the benzamide precursor. For example, describes a related compound synthesized using a dipropylaminoethyl intermediate, where triethylamine acts as a base in acetonitrile under reflux (50–60°C for 2 hours). Post-synthesis, column chromatography (silica gel with chloroform/acetone gradients) is effective for purification . Monitor reaction progress via TLC or HPLC to minimize byproducts.

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Use a multi-technique approach :

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., PubChem’s InChI/SMILES data in ) to verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., compare with theoretical values from ’s molecular formula, C16_{16}H23_{23}ClN2_2O2_2) .
  • X-ray Crystallography : If crystalline, resolve absolute configuration (refer to ’s structural data for analogous compounds) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. details a GLC assay using a dipropylamino-substituted internal standard, achieving precision (RSD <5%) via internal calibration . For complex matrices, employ a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30) at 1.0 mL/min. Validate with spike-recovery experiments (85–115% recovery).

Advanced: How to design experiments to resolve contradictory data on its biological activity?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent). Design a multivariate study :

  • Test activity across pH ranges (5.0–8.0) and solvents (DMSO vs. saline).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes ( references receptor targeting) .
  • Apply statistical tools (ANOVA) to identify significant variables.

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:
Conduct accelerated stability studies :

  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
  • Analyze degradation via HPLC every 30 days ( notes stability data gaps; prioritize empirical testing) .
  • Use inert atmospheres (N2_2) or lyophilization to prevent hydrolysis/oxidation.

Advanced: How to investigate its potential as a kinase inhibitor?

Methodological Answer:

  • Perform kinase profiling assays (e.g., KinomeScan) at 10 µM concentration.
  • Use molecular docking (AutoDock Vina) with kinase crystal structures (PDB) to predict binding modes. ’s pharmacophore design principles apply here .
  • Validate with IC50_{50} determinations using ATP-Glo assays.

Advanced: How to address isomerism-related challenges in characterization?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions ( ’s stereochemical descriptors) .

Basic: What in vitro toxicological assays are appropriate for preliminary safety assessment?

Methodological Answer:

  • Ames Test (OECD 471): Assess mutagenicity using TA98/TA100 strains.
  • Hepatocyte Viability Assay : Treat primary hepatocytes (rat/human) with 1–100 µM compound; measure ATP levels ( ’s safety protocols guide exposure limits) .

Advanced: How to model its pharmacokinetic properties computationally?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability (cross-reference with ’s SMILES data) .
  • Molecular Dynamics (MD) : Simulate membrane permeation (GROMACS) using a POPC lipid bilayer model.

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate ( uses hydrochloride salts for stability) .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes (20% w/v) based on ’s solvent systems .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide
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2-(Dipropylamino)-N'-hydroxybenzenecarboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.